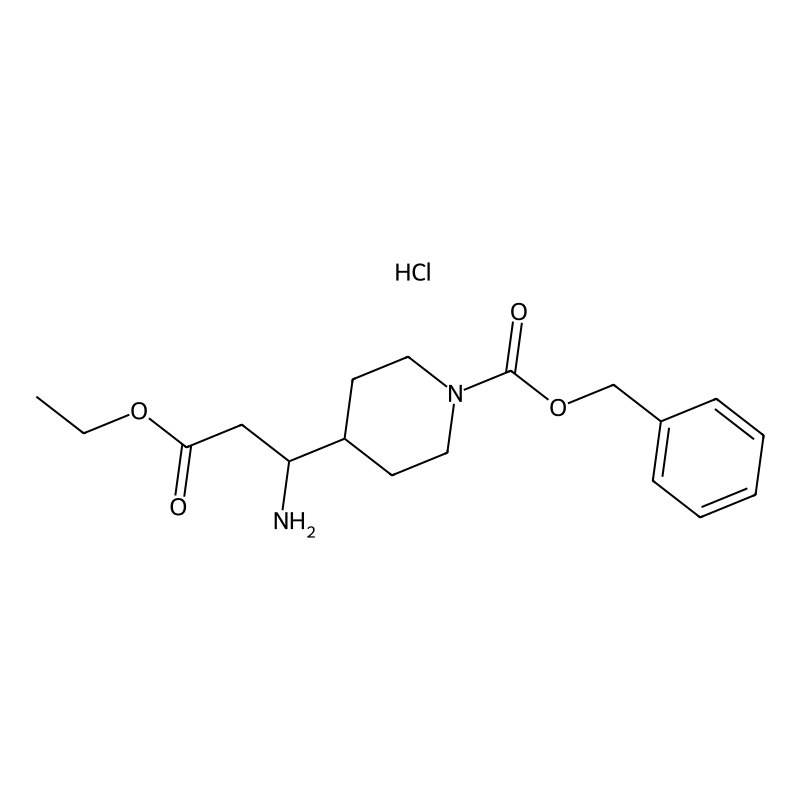

3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C18H27ClN2O4 and a CAS Number of 1159826-30-8. This compound appears as a white to yellow solid and is typically stored at temperatures between 2-8°C to maintain its stability and efficacy . The compound features a piperidine ring, which is a common structural motif in many pharmaceutical agents, and is characterized by the presence of an amino group and a carbobenzyloxy (cbz) protecting group.

Molecular Structure Analysis

The InChI code for this compound is:

This code provides a detailed representation of the molecular structure, highlighting the connectivity of atoms within the compound.

- Hydrolysis: The ester bond can be cleaved in the presence of water or under acidic conditions to yield the corresponding acid and alcohol.

- N-Alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives, which are valuable in medicinal chemistry for enhancing biological activity.

These reactions are significant for synthesizing derivatives that may exhibit improved pharmacological properties.

The synthesis of 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride typically involves several steps:

- Formation of the Piperidine Ring: Starting from suitable precursors like 4-piperidone, reactions such as reductive amination can yield the piperidine core.

- Carbobenzyloxy Protection: The amino group can be protected using benzyl chloroformate to form the carbobenzyloxy derivative.

- Esterification: The protected amino acid can be reacted with ethyl chloroacetate under basic conditions to form the ethyl ester.

- Hydrochloride Salt Formation: The final step involves treating the compound with hydrochloric acid to obtain the hydrochloride salt form.

These methods underscore its utility in organic synthesis and medicinal chemistry .

3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride finds applications in:

- Pharmaceutical Research: As a building block for synthesizing more complex molecules used in drug development.

- Combinatorial Chemistry: It serves as a scaffold for generating libraries of compounds to identify biologically active agents.

The versatility in its synthesis and modification makes it valuable in various research contexts.

Interaction studies involving 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride are crucial for understanding its potential pharmacological effects. Research typically focuses on:

- Receptor Binding Assays: Evaluating how well the compound interacts with specific receptors in vitro.

- Enzyme Inhibition Studies: Investigating whether it inhibits or activates certain enzymes that play roles in metabolic pathways.

These studies help elucidate its mechanism of action and potential therapeutic applications.

Several compounds share structural features with 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride. A comparison highlights its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-piperidine | Piperidine ring, primary amine | Lacks carbobenzyloxy protection |

| N-Boc-piperidine | Piperidine ring, tert-butoxycarbonyl protection | Different protective group affects reactivity |

| 4-Piperidinopropanoic acid | Piperidine ring, carboxylic acid | Does not contain an ethyl ester or amino group |

| 3-Aminopropanoic acid | Aliphatic chain with an amino group | Simpler structure without piperidine functionality |

The presence of both an amino group and carbobenzyloxy protection distinguishes 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride from these similar compounds, making it particularly suited for specific synthetic applications and biological investigations.